Bis(ethylsulfonyl)methane

Carbon acid acidity pKa comparison Disulfonyl C-acids

Bis(ethylsulfonyl)methane (CAS 1070-92-4, molecular formula C₅H₁₂O₄S₂, molecular weight 200.28 g·mol⁻¹) is a geminal disulfone in which a central methylene carbon is flanked by two electron-withdrawing ethylsulfonyl (–SO₂C₂H₅) groups. The compound belongs to the broader family of disulfonyl carbon acids (C-acids), a class characterized by relatively strong acidity imparted by the dual sulfonyl activation of the α-carbon.

Molecular Formula C5H12O4S2
Molecular Weight 200.3 g/mol
CAS No. 1070-92-4
Cat. No. B8809588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylsulfonyl)methane
CAS1070-92-4
Molecular FormulaC5H12O4S2
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CS(=O)(=O)CC
InChIInChI=1S/C5H12O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-5H2,1-2H3
InChIKeyBRPOLULJMDJSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethylsulfonyl)methane (CAS 1070-92-4): Physicochemical Identity and Compound-Class Positioning for Informed Procurement


Bis(ethylsulfonyl)methane (CAS 1070-92-4, molecular formula C₅H₁₂O₄S₂, molecular weight 200.28 g·mol⁻¹) is a geminal disulfone in which a central methylene carbon is flanked by two electron-withdrawing ethylsulfonyl (–SO₂C₂H₅) groups . The compound belongs to the broader family of disulfonyl carbon acids (C-acids), a class characterized by relatively strong acidity imparted by the dual sulfonyl activation of the α-carbon [1]. Its reported physicochemical properties include a density of 1.307 g·cm⁻³, a boiling point of 449.9 °C at 760 mmHg, a flash point of 308.8 °C, a computed logP of 1.97, and a polar surface area of 85.04 Ų . The compound is historically significant as a synthetic building block: Cronyn demonstrated its utility for the preparation of alkanes, alkenes, acids, and lactones through controlled mono- and dialkylation protocols as early as 1952 [2].

Why Bis(ethylsulfonyl)methane Cannot Be Casually Replaced by Bis(methylsulfonyl)-, Bis(benzylsulfonyl)-, or Bis(phenylsulfonyl)methane Analogs in Research and Industrial Settings


Disulfonyl carbon acids are not interchangeable because the identity of the S-substituent (methyl, ethyl, benzyl, phenyl) simultaneously modulates three interdependent properties: (i) the thermodynamic acidity (pKa) of the central C–H bond, (ii) the intrinsic kinetic barrier to proton abstraction (which can diverge dramatically from thermodynamic predictions due to steric effects), and (iii) the degree of negative-charge delocalization onto the sulfonyl oxygen atoms upon carbanion formation [1][2]. The ethyl substituent occupies a specific position in this multi-parameter space: it provides greater steric bulk than methyl but less than benzyl or phenyl, and it exerts an electron-withdrawing inductive effect intermediate between methyl and benzyl/phenyl groups [3]. Critically, the 1978 study by Hibbert demonstrated that replacing one acidic hydrogen in bis(ethylsulfonyl)methane with a phenyl group increases acidity by only 0.38 pK units while simultaneously reducing the ionization rate 15-fold—a steric decoupling of thermodynamics from kinetics that is quantitatively distinct from behavior observed in cyclic disulfones or bis(phenylsulfonyl)methane systems [1]. Consequently, substituting analogs with different S-substituents will alter not only equilibrium acidity but also the kinetic profile of proton-transfer reactions, the synthetic outcomes of alkylation and condensation sequences, and the electrochemical stability window in battery-electrolyte applications [2].

Bis(ethylsulfonyl)methane: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decision-Making


Thermodynamic Acidity of Bis(ethylsulfonyl)methane Derivatives versus Bis(benzylsulfonyl)methane Analogs

Aryl-substituted derivatives of bis(ethylsulfonyl)methane exhibit aqueous pKa values in the range 10–12 [1]. In contrast, the corresponding bis(benzylsulfonyl)methane derivatives, measured in 80% (w/w) DMSO–water at 25 °C, span pKa 7.75 ± 0.02 to 11.65 ± 0.02 [2]. Although the solvent systems differ (precluding a direct numeric subtraction), the benzylsulfonyl series extends to markedly lower pKa values, consistent with the additional electron-withdrawing inductive effect of the benzyl phenyl ring. The bis(ethylsulfonyl) system thus occupies an intermediate acidity window: stronger than many carbonyl-activated carbon acids but weaker than the most acidic benzylsulfonyl- or phenylsulfonyl-activated congeners [3]. This intermediate acidity can be advantageous when a sufficiently acidic C–H for convenient deprotonation under mild basic conditions is desired without the excessive reactivity that can accompany pKa values below ~8 [3].

Carbon acid acidity pKa comparison Disulfonyl C-acids

Steric Decoupling of Acidity and Ionization Rate: Bis(ethylsulfonyl)methane versus Cyclic Disulfone and Bis(phenylsulfonyl)methane Systems

In bis(ethylsulfonyl)methane (BESM), replacement of one acidic α-hydrogen by a phenyl group produces a modest acidity increase of 0.38 pK units but simultaneously reduces the rate of ionization 15-fold [1]. This pronounced kinetic decoupling is attributed to steric hindrance by the two freely rotating ethylsulfonyl groups impeding approach of the base to the C–H bond. By contrast, in a cyclic disulfone where the sulfonyl groups are conformationally 'tied back', phenyl substitution yields a much larger acidity increase of 1.63 pK units while the ionization rate is only slightly increased—the constrained geometry eliminates the steric penalty [1]. An isoamyl substituent introduced into bis(phenylsulfonyl)methane similarly produces a lower ionization rate than predicted from its pK value, confirming that steric factors in acyclic disulfones systematically suppress ionization kinetics relative to thermodynamic driving force [1].

Proton transfer kinetics Steric effect Structure–reactivity relationship

Proton-Transfer Rate Constants and Equilibrium Constants of 4-Nitrophenyl[bis(ethylsulfonyl)]methane with Strong Organic Bases in Acetonitrile

The deprotonation kinetics of 4-nitrophenyl[bis(ethylsulfonyl)]methane (a representative aryl-substituted BESM derivative) by the strong bicyclic guanidine bases MTBD and TBD in acetonitrile have been quantified by the temperature-jump (T-jump) relaxation technique [1]. The forward rate constants for proton abstraction are kH = 1.32 × 10⁷ – 2.00 × 10⁷ dm³·mol⁻¹·s⁻¹ (MTBD) and kH = 2.82 × 10⁷ – 4.84 × 10⁷ dm³·mol⁻¹·s⁻¹ (TBD) over the temperature range 20–40 °C [1]. The corresponding equilibrium constants at 25 °C are K = 705 M⁻¹ (MTBD) and K = 906 M⁻¹ (TBD) [1]. The activation enthalpies are ΔH‡ = 13.5 kJ·mol⁻¹ (MTBD) and ΔH‡ = 18.1 kJ·mol⁻¹ (TBD), with negative activation entropies ΔS‡ = −62.3 J·mol⁻¹·K⁻¹ (MTBD) and ΔS‡ = −40.3 J·mol⁻¹·K⁻¹ (TBD), indicating highly ordered transition states [1]. These rate constants are 3–4 orders of magnitude lower than those for 'normal' oxygen acids, consistent with partial charge delocalization in the carbanion product [2].

Proton transfer kinetics T-jump relaxation Carbon acid deprotonation

π-Electron Density Distribution in Ethylsulfonyl- versus Benzylsulfonyl-Activated Carbanions

¹³C NMR analysis of carbanions derived from (4-R₁-phenyl)bis(ethylsulfonyl)methanes in acetonitrile reveals that approximately half (~50%) of the excess π-electron density generated upon deprotonation is transferred from the central α-carbon to the two ethylsulfonyl groups [1]. The remaining charge is distributed over the 4-R₁-phenyl ring, though this delocalization is relatively weak, consistent with the low sensitivity of pKa values to para substitution (ΔpKa < ~0.5 across different para substituents) [1][2]. This ~50:50 charge-partitioning pattern is quantitatively distinct from cyano-activated carbanions, where the negative charge remains largely localized on the α-carbon atom, and from nitro-activated carbanions, where charge is extensively delocalized onto the nitro oxygen atoms with concomitant structural reorganization [3]. The ethylsulfonyl group thus provides an intermediate degree of mesomeric stabilization that is less extensive than the benzylsulfonyl group (which benefits from additional phenyl-ring polarizability) but greater than the methylsulfonyl group [1].

Carbanion structure Charge delocalization ¹³C NMR analysis

Synthetic Versatility: Mono- and Dialkylation Selectivity of Bis(ethylsulfonyl)methane Compared to Bis(phenylsulfonyl)methane in C–C Bond-Forming Reactions

Cronyn (1952) established that bis(ethylsulfonyl)methane can be selectively mono- or dialkylated under controlled conditions, providing access to a library of α-substituted ethanesulfonyl derivatives [1]. The mono-alkylation products retain one acidic C–H proton, enabling sequential functionalization strategies. In a later study, the piperidine-catalyzed condensation of benzaldehyde with bis(ethylsulfonyl)methane was found to proceed via an abnormal Knoevenagel pathway involving stereospecific rearrangement, yielding products distinct from those obtained with conventional active-methylene compounds such as malonates or β-ketoesters [2]. By comparison, bis(phenylsulfonyl)methane (BPSM) has been employed as a synthetic linchpin in palladium-catalyzed cross-coupling reactions with aryl halides and in sp³–sp² and sp²–sp² cross-couplings with organolithium reagents [3]. However, the greater steric demand and altered electronic character of the phenylsulfonyl groups in BPSM relative to the ethylsulfonyl groups in BESM modify both the nucleophilicity of the derived carbanion and the propensity for elimination side reactions during alkylation [1]. The ethylsulfonyl variant thus occupies a distinct reactivity niche where its moderate steric profile permits efficient alkylation while the sulfone moiety can subsequently serve as a leaving group or be reductively cleaved [1].

Synthetic methodology Alkylation Bifunctional reagent

Electrochemical Window and Conductivity Behavior of Bis(ethylsulfonyl)methane-Derived Lithium Salts Relative to Fluorinated Imide and Methide Salts

Lithium salts derived from non-fluorinated, sulfonyl-substituted methide scaffolds—including bis(ethylsulfonyl)methane-based anions—have been synthesized and evaluated as potential electrolytes for lithium-ion rechargeable batteries [1]. These salts exhibit very good electrochemical and thermal stability behavior [1]. However, their solubility in standard carbonate solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) is less than adequate for practical battery operation [1]. By contrast, the widely used lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and related fluorinated sulfonyl imide salts show excellent carbonate solubility and ionic conductivity exceeding 10⁻² S·cm⁻¹ at room temperature [2]. The bis(ethylsulfonyl)methide salts are, however, very soluble in higher-polarity solvents such as DMSO and sulfolane [1]. This solvent-dependent solubility profile differentiates BESM-derived methide salts from both fluorinated imide salts (good carbonate solubility) and bis(phenylsulfonyl)methide salts (very low solubility in all common solvents due to the bulky aromatic groups). Patent literature further identifies methylene bissulfonate derivatives—a class encompassing bis(ethylsulfonyl)methane frameworks—as additives capable of reducing irreversible capacity loss during initial battery cycling and improving high-temperature storage characteristics [3].

Lithium-ion battery Electrolyte salt Sulfonyl methide

Procurement-Driven Application Scenarios for Bis(ethylsulfonyl)methane Based on Quantitative Differentiation Evidence


Mechanistic Probe in Proton-Transfer Kinetics and Carbon Acid Research

Bis(ethylsulfonyl)methane and its 4-nitrophenyl derivative are quantitatively characterized carbon acids with well-defined pKa values (10–12 in water, 19.1–24.23 in acetonitrile), precisely measured rate constants for deprotonation by strong organic bases (TBD, MTBD), and known equilibrium constants (K = 705–906 M⁻¹) [1][2]. The compound occupies an intermediate kinetic regime—3 to 4 orders of magnitude slower than 'normal' oxygen acids but faster than nitro carbon acids [1]. This makes BESM an ideal model substrate for temperature-jump relaxation studies, Brønsted correlations, and mechanistic investigations of proton-transfer reactions at carbon. The availability of structurally analogous derivatives with varying aryl substituents (4-H, 4-Cl, 4-CN, 4-NO₂) enables systematic Hammett-type studies of substituent effects on both equilibrium acidity and intrinsic kinetic barriers [2].

Bifunctional C₁ Synthon for Sequential Alkylation in Multi-Step Organic Synthesis

The established mono- and dialkylation protocols for bis(ethylsulfonyl)methane, developed by Cronyn and refined over decades, permit the introduction of two different carbon substituents in a controlled, sequential manner [3]. The first alkylation consumes one acidic proton; the mono-alkylated product retains a second acidic C–H that can be deprotonated and reacted with a different electrophile. This bifunctional reactivity, combined with the ability of the sulfone moiety to serve as a leaving group or to undergo reductive cleavage, makes BESM a versatile C₁-building block for the construction of unsymmetrically substituted alkanes, alkenes, and carbonyl compounds [3]. The abnormal Knoevenagel condensation behavior with aromatic aldehydes further expands the accessible product space to include stereospecifically rearranged products not obtainable with conventional active-methylene reagents [4].

Non-Fluorinated Electrolyte Salt Precursor for Specialized Battery Applications

The lithium methide salt derived from bis(ethylsulfonyl)methane, Li⁺[BESM]⁻, has been demonstrated to possess very good electrochemical and thermal stability without the incorporation of fluorine atoms [5]. Although its solubility in standard carbonate solvents is inadequate for conventional lithium-ion battery configurations, the salt is very soluble in DMSO and sulfolane [5]. This solubility profile positions BESM-derived electrolytes as candidates for next-generation battery systems employing sulfolane-based or DMSO-based solvent formulations, where carbonate solvents are intentionally avoided due to their limited anodic stability at high voltages (>4.5 V vs. Li/Li⁺) or their flammability concerns. Patent disclosures further indicate that methylene bissulfonate additives structurally related to BESM can reduce irreversible capacity loss and improve cycle life [6].

Carbanion Structure and Charge-Delocalization Studies by Multinuclear NMR

The ~50:50 partitioning of excess π-electron density between the α-carbon and the two ethylsulfonyl groups in BESM-derived carbanions—quantitatively determined by ¹³C NMR chemical shift analysis—provides a well-defined reference point for studying the electronic structure of sulfur-stabilized carbanions [7]. This intermediate degree of charge delocalization distinguishes ethylsulfonyl activation from cyano (charge localized), nitro (extensively delocalized), and benzylsulfonyl (greater delocalization due to phenyl polarizability) activation modes [7][8]. Researchers investigating the relationship between carbanion structure and reactivity can use BESM as a representative disulfonyl carbon acid, with its charge-distribution parameters serving as a benchmark against which computational models (DFT, ab initio) of carbanion electronic structure can be validated [7].

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